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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BAY-1436032 is an orally available, potent, and highly selective pan-inhibitor of mutated

isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] This small molecule has demonstrated

significant therapeutic potential in preclinical and clinical settings for the treatment of various

cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma,

chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][6][7] Its mechanism of action

centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a

reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of

cellular differentiation.[1][3][6]

Core Mechanism of Action
Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new

enzymatic function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG.[3][8]

This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including

histone and DNA demethylases, leading to epigenetic alterations that block cellular

differentiation and promote tumorigenesis.[3][8][9] BAY-1436032 selectively binds to and

inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.[1][3] This

restores normal cellular processes, leading to the differentiation of tumor cells and a reduction

in leukemic blast counts in AML models.[6]
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BAY-1436032 exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants

while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high

degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic

window.

Target IC50 (nM) Assay Type Reference

Mutant IDH1

IDH1 R132H 15
Cell-free enzymatic

assay
[5]

IDH1 R132C 15
Cell-free enzymatic

assay
[5]

IDH1 R132H

(intracellular 2-HG)
60

Mouse hematopoietic

cells
[2]

IDH1 R132C

(intracellular 2-HG)
45

Mouse hematopoietic

cells
[2]

IDH1 mutant AML

cells (colony

formation)

100
Primary human AML

cells
[9]

Wild-Type IDH/IDH2

Wild-Type IDH1 20,000
Cell-free enzymatic

assay
[5]

Wild-Type IDH2 >100,000
Cell-free enzymatic

assay
[5]

IDH2 R140Q

(intracellular 2-HG)
>10,000

Mouse hematopoietic

cells
[2]

IDH2 R172K

(intracellular 2-HG)
>10,000

Mouse hematopoietic

cells
[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b15617696?utm_src=pdf-body
https://www.selleckchem.com/products/bay-1436032.html
https://www.selleckchem.com/products/bay-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.haematologica.org/article/view/9705
https://www.selleckchem.com/products/bay-1436032.html
https://www.selleckchem.com/products/bay-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.medchemexpress.com/BAY-1436032.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the Mechanism and Experimental
Workflow
To better understand the function and evaluation of BAY-1436032, the following diagrams

illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.
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Caption: Mechanism of action of BAY-1436032 in mutant IDH1 cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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